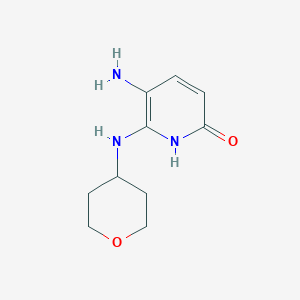![molecular formula C8H6ClN3O2 B13845848 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chloro-3-methylpyrazine with an imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar solvent (e.g., dimethyl sulfoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) in acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: 8-Chloro-3-carboxyimidazo[1,5-a]pyrazine-5-carboxylic acid.
Reduction: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-methanol.
Applications De Recherche Scientifique
8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
- 8-Chloro-3-methylimidazo[1,2-a]pyridine-5-carboxylic acid
- 8-Chloro-3-methylimidazo[1,5-a]pyrimidine-5-carboxylic acid
- 8-Chloro-3-methylimidazo[1,2-a]pyrazine-5-carboxylic acid
Comparison: 8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid is unique due to its specific ring structure and substitution pattern. Compared to its analogs, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the chlorine atom and the carboxylic acid group can influence its binding affinity to biological targets and its solubility in various solvents.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
8-chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-10-2-5-7(9)11-3-6(8(13)14)12(4)5/h2-3H,1H3,(H,13,14) |
Clé InChI |
DVTJYNFTIMBDIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2N1C(=CN=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)

![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)








![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
